2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol
Description
The compound 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol is a pyrazoline derivative featuring a furan-2-carbonyl moiety at position 1, a 4-methylphenyl group at position 3, and a phenolic hydroxyl group at position 2 of the dihydropyrazole ring. Pyrazoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, antioxidant, and anti-inflammatory properties. The structural uniqueness of this compound lies in its combination of a furan ring (electron-deficient due to oxygen) and a phenolic group, which may influence both its physicochemical properties and bioactivity .
Properties
IUPAC Name |
furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-14-8-10-15(11-9-14)17-13-18(16-5-2-3-6-19(16)24)23(22-17)21(25)20-7-4-12-26-20/h2-12,18,24H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZJADUAYQUNCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions One common method includes the condensation of furan-2-carboxylic acid with 4-methylphenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The carbonyl group in the furan ring can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (Br2, Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[1-(furan-2-carbonyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The phenol group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The furan and pyrazole rings can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Substituent Effects : The 4-methylphenyl group (electron-donating) in the target compound vs. 4-methoxyphenyl (stronger electron-donating) in analogues may modulate solubility and metabolic stability. Methoxy groups enhance polarity but may reduce membrane permeability compared to methyl .
- Bioactive Groups: Phenolic hydroxyl groups (target compound) offer hydrogen-bonding capability, contrasting with halogenated derivatives (e.g., compound 4 in ), which rely on hydrophobic interactions.
Table 2: Comparative Bioactivity Data
*Note: Direct bioactivity data for the target compound is unavailable in the provided evidence. Predictions are based on structural similarities.
Key Observations :
- Thiophene-containing analogues (e.g., ) exhibit notable antioxidant activity, suggesting that the target compound’s furan group may offer comparable or reduced efficacy due to lower electron density.
- Halogenated derivatives (e.g., compound 4 in ) demonstrate antimicrobial properties, highlighting the role of halogens in targeting microbial enzymes. The absence of halogens in the target compound may shift its therapeutic niche toward anti-inflammatory or antioxidant applications.
Physicochemical and Crystallographic Properties
Table 3: Physical and Crystallographic Comparisons
Key Observations :
- The phenolic group in the target compound likely enhances solubility in polar solvents compared to halogenated analogues, which rely on DMF for crystallization .
- Crystal packing in isostructural compounds () is influenced by halogen size (Cl vs. Br), whereas the target compound’s furan and phenol groups may promote π-π stacking and hydrogen bonding, respectively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
